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molecular formula C8H6BrClN2O4 B8407791 N-(5-Bromo-4-chloro-2-nitrophenyl)glycine

N-(5-Bromo-4-chloro-2-nitrophenyl)glycine

Cat. No. B8407791
M. Wt: 309.50 g/mol
InChI Key: FRHIJLKMJQJHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622952

Procedure details

A solution of N-(5-bromo-4-chloro-2-nitrophenyl)glycine (0.255 g, 0.824 mmol) and tin (II) chloride dihydrate (0.560 g, 2.48 Aldrich, used as received) was refluxed for 3 h. It was then cooled to r.t. and allowed to stand overnight at r.t. The whim solid was filtered and dried to yield 0.038 g (18%) of pure title compound as white flakes; m.p. 230°-232° C.; 1H NMR (DMSO-d6): 3.732 (s, 2H), 6.371 (s, 1H), 6.830 (s, 1H), 6.912 (s, 1H), 10.437 (s, 1H). Extraction of the filtrate with ethyl acetate (30 mL) gave 0.136 g (68%) more product to get a combined yield of 81%.
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:16])=[CH:4][C:5]([N+:13]([O-])=O)=[C:6]([NH:8][CH2:9][C:10](O)=[O:11])[CH:7]=1.O.O.[Sn](Cl)Cl>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[Cl:16])[NH:13][C:10](=[O:11])[CH2:9][NH:8]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.255 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)NCC(=O)O)[N+](=O)[O-])Cl
Name
Quantity
0.56 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The whim solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2NCC(NC2=CC1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.038 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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